molecular formula C7H12OS B14426900 (3S)-3-Ethylthian-4-one CAS No. 84622-36-6

(3S)-3-Ethylthian-4-one

Cat. No.: B14426900
CAS No.: 84622-36-6
M. Wt: 144.24 g/mol
InChI Key: JFCAAMMJDUFTHZ-ZCFIWIBFSA-N
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Description

(3S)-3-Ethylthian-4-one is an organic compound with a unique structure that includes a thian-4-one ring substituted with an ethyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Ethylthian-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of thioesters and aldehydes, which undergo cyclization in the presence of a base to form the thian-4-one ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. Catalysts and solvents are selected to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Ethylthian-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thian-4-one ring to a thiane ring, altering the compound’s properties.

    Substitution: The ethyl group or other substituents on the ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thianes.

Scientific Research Applications

(3S)-3-Ethylthian-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3S)-3-Ethylthian-4-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Methylthian-4-one: Similar structure but with a methyl group instead of an ethyl group.

    (3S)-3-Propylthian-4-one: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

(3S)-3-Ethylthian-4-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for applications where precise control over molecular interactions is required.

Properties

CAS No.

84622-36-6

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

(3S)-3-ethylthian-4-one

InChI

InChI=1S/C7H12OS/c1-2-6-5-9-4-3-7(6)8/h6H,2-5H2,1H3/t6-/m1/s1

InChI Key

JFCAAMMJDUFTHZ-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@@H]1CSCCC1=O

Canonical SMILES

CCC1CSCCC1=O

Origin of Product

United States

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